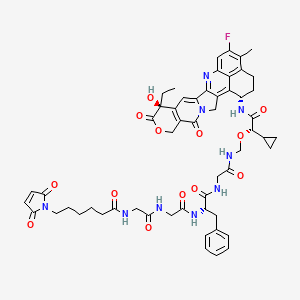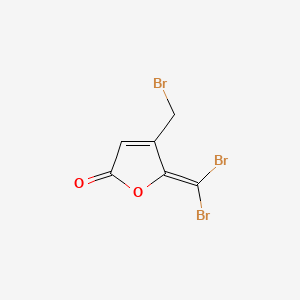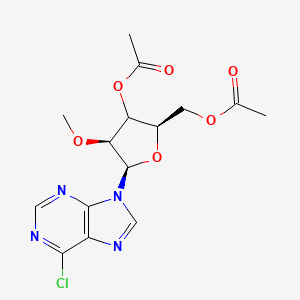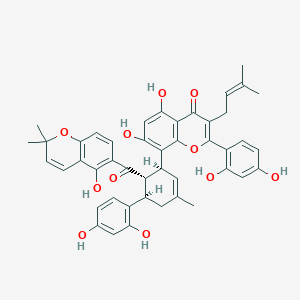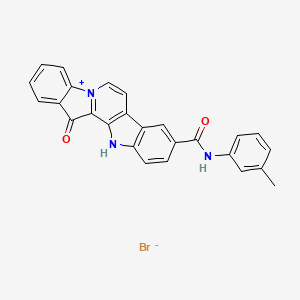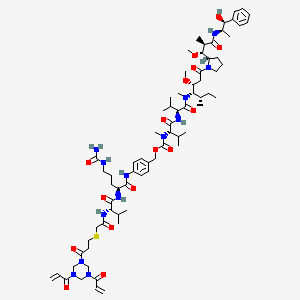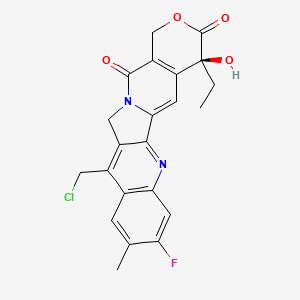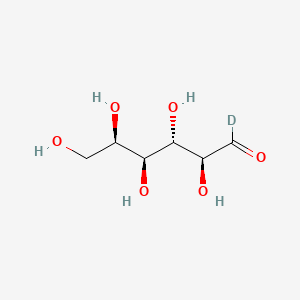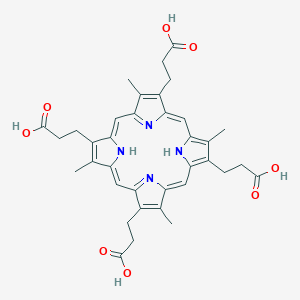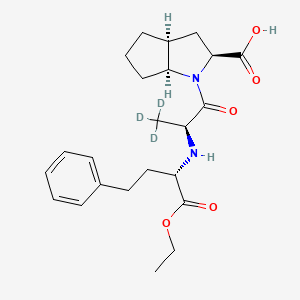
Ramipril-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ramipril-d3 is a deuterated form of Ramipril, an angiotensin-converting enzyme (ACE) inhibitor used primarily for the treatment of hypertension and heart failure. The deuterium atoms in this compound replace the hydrogen atoms in the original Ramipril molecule, which can provide insights into the pharmacokinetics and metabolic pathways of the drug. This compound is valuable in scientific research, particularly in the fields of pharmacology and toxicology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ramipril-d3 involves the incorporation of deuterium atoms into the Ramipril molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium atoms into the final product. For example, deuterated ethyl chloroformate can be used in the esterification step to produce this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used for quality control and to confirm the incorporation of deuterium atoms.
化学反応の分析
Types of Reactions
Ramipril-d3, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Hydrolysis: The ester group in this compound can be hydrolyzed to form the active metabolite, Ramiprilat-d3.
Oxidation and Reduction: These reactions can occur at different functional groups within the molecule, affecting its pharmacological activity.
Substitution: Deuterium atoms can be replaced by hydrogen or other substituents under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
Ramiprilat-d3: The active metabolite formed through hydrolysis.
Oxidized and Reduced Derivatives: Various oxidized and reduced forms of this compound, depending on the reaction conditions.
科学的研究の応用
Ramipril-d3 is extensively used in scientific research due to its stability and unique properties. Some of its applications include:
Pharmacokinetic Studies: The incorporation of deuterium allows for the tracking of the drug’s metabolic pathways and its interaction with biological systems.
Toxicology: this compound is used to study the toxicological effects of the drug and its metabolites.
Drug Development: It serves as a reference standard in the development of new ACE inhibitors and related compounds.
Analytical Chemistry: Used in the development and validation of analytical methods for drug quantification.
作用機序
Ramipril-d3, like Ramipril, is a prodrug that is converted to its active form, Ramiprilat-d3, in the liver. Ramiprilat-d3 inhibits the angiotensin-converting enzyme (ACE), preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This inhibition leads to vasodilation, reduced blood pressure, and decreased workload on the heart. The molecular targets include ACE and the renin-angiotensin-aldosterone system (RAAS) pathways.
類似化合物との比較
Similar Compounds
Lisinopril: Another ACE inhibitor used for hypertension and heart failure.
Enalapril: Similar to Ramipril, it is a prodrug converted to its active form, Enalaprilat.
Benazepril: An ACE inhibitor with a similar mechanism of action.
Uniqueness of Ramipril-d3
This compound’s uniqueness lies in its deuterium atoms, which provide enhanced stability and allow for detailed pharmacokinetic and metabolic studies. This makes it a valuable tool in drug research and development, offering insights that are not possible with non-deuterated compounds.
特性
分子式 |
C23H32N2O5 |
|---|---|
分子量 |
419.5 g/mol |
IUPAC名 |
(2S,3aS,6aS)-1-[(2S)-3,3,3-trideuterio-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C23H32N2O5/c1-3-30-23(29)18(13-12-16-8-5-4-6-9-16)24-15(2)21(26)25-19-11-7-10-17(19)14-20(25)22(27)28/h4-6,8-9,15,17-20,24H,3,7,10-14H2,1-2H3,(H,27,28)/t15-,17-,18-,19-,20-/m0/s1/i2D3 |
InChIキー |
HDACQVRGBOVJII-YHGJVIQISA-N |
異性体SMILES |
[2H]C([2H])([2H])[C@@H](C(=O)N1[C@H]2CCC[C@H]2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)OCC |
正規SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



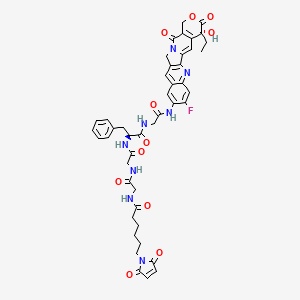
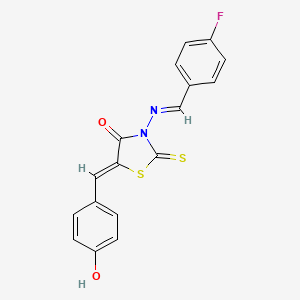
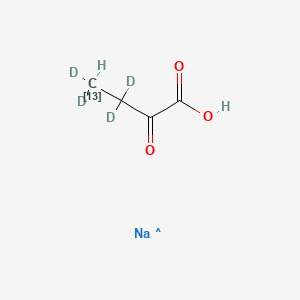
![(2R,4R,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12393647.png)
